1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features a pyrrole ring fused to a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of palladium-catalyzed cyclization reactions, which are known for their efficiency in forming complex ring structures .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to optimize the production process. The exact methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact mechanism would depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrol-2(5H)-ones: These compounds share the pyrrole ring structure and have similar biological activities.
Dihydroisoquinolines: These compounds share the dihydroisoquinoline moiety and are used in similar applications.
Uniqueness
1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its fused ring structure, which combines the properties of both pyrrole and dihydroisoquinoline. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
827320-76-3 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-[1-(1H-pyrrol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C15H16N2O/c1-11(18)17-10-8-12-5-2-3-6-13(12)15(17)14-7-4-9-16-14/h2-7,9,15-16H,8,10H2,1H3 |
InChI Key |
QFJRDPJDBZOXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1C3=CC=CN3 |
Origin of Product |
United States |
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